molecular formula C14H17NO5S B5715114 (E)-4-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid

(E)-4-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid

Cat. No.: B5715114
M. Wt: 311.36 g/mol
InChI Key: MVSVKQDQWLWOPC-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes a thiophene ring substituted with ethyl, methyl, and ethoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of ethyl, methyl, and ethoxycarbonyl groups onto the thiophene ring using reagents such as ethyl iodide, methyl iodide, and ethyl chloroformate, respectively.

    Formation of the Enone Moiety: This involves the condensation of the substituted thiophene with an appropriate aldehyde or ketone under basic conditions to form the enone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the enone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

(E)-4-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-4-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of both an enone and an ethoxycarbonyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

(E)-4-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-4-9-8(3)21-13(12(9)14(19)20-5-2)15-10(16)6-7-11(17)18/h6-7H,4-5H2,1-3H3,(H,15,16)(H,17,18)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSVKQDQWLWOPC-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)/C=C/C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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